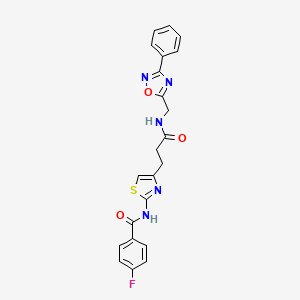

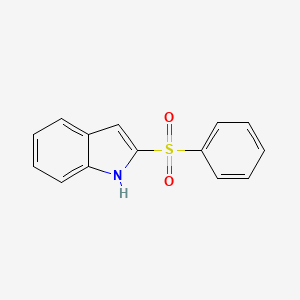

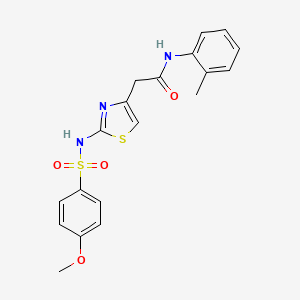

![molecular formula C13H18N2OS B2383665 3-(2-乙氧基乙基)-5,7-二甲基苯并[d]噻唑-2(3H)-亚胺 CAS No. 1396680-61-7](/img/structure/B2383665.png)

3-(2-乙氧基乙基)-5,7-二甲基苯并[d]噻唑-2(3H)-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of thiazole derivatives involves a reaction of benzo[d]thiazol-2-ol with anhydrous K2CO3 and DMF. This mixture is stirred in a round-bottomed flask for 1 hour at 60 °C. Then, an alkyl bromide or substituted brominated benzyl compound is added slowly to the reaction solution. The reaction solution is refluxed for 5 hours and the reaction is monitored by TLC .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor. It has a boiling point of 116 to 118 °C . The specific physical and chemical properties of “3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine” are not provided in the search results.作用机制

Target of Action

The compound 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine, also known as 3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine, is a thiazole derivative. Thiazoles are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their structure and the specific targets they interact with. Some thiazole-quinolinium derivatives have been found to stimulate FtsZ polymerization in bacterial cells, disrupting its dynamic assembly and Z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity . .

Biochemical Pathways

Thiazoles are known to affect various biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it has. Some thiazole derivatives have been found to possess good potent bactericidal activity as they can inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus and also some Gram-negative organisms and NDM-1 Escherichia coli . .

实验室实验的优点和局限性

One of the major advantages of 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine is its potent pharmacological activity against various diseases. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

未来方向

There are several future directions for research on 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine. One area of focus could be the optimization of its pharmacological activity by modifying its chemical structure. Additionally, more studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of novel drug delivery systems could help to overcome the solubility limitations of this compound and enhance its therapeutic efficacy.

合成方法

The synthesis of 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine involves the reaction of 2-aminothiophenol with 2-bromo-1-(2-ethoxyethyl)-4,6-dimethylbenzene in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization to form the final compound.

科学研究应用

农用化学品和杀虫剂

噻唑及其衍生物在农用化学品和杀虫剂中得到应用。这些化合物具有抗菌活性,因此在作物保护方面具有价值。研究人员已探索将噻唑类分子用作潜在的杀菌剂、杀虫剂和除草剂。 所述化合物可能有助于开发旨在提高农业生产力和可持续性的新型制剂 .

工业应用

噻唑已用于工业过程,包括橡胶硫化、液晶合成和催化剂开发。该化合物的独特结构使其在这些情况下可能有用。 例如,它可能作为催化剂参与化学反应或有助于开发特殊材料 .

感光剂

噻唑在感光剂中发挥作用。这些化合物提高了感光胶片对光的敏感性,从而提高了图像质量。 研究人员正在研究新型噻唑衍生物作为摄影和相关应用中感光剂的潜力 .

药物和生物活性

该化合物的生物活性特别引人注目。噻唑与各种与健康相关的效应有关:

天然产物和结构特征

噻唑部分存在于各种天然产物中,例如维生素 B1(硫胺素)和青霉素。 了解该化合物在自然系统中的作用可以为其潜在的应用和相互作用提供见解 .

修饰策略

研究人员经常通过改变不同位置的官能团来修饰噻唑类化合物。这些修饰导致产生具有增强性能的新分子。 例如,科学家可以通过战略性地修饰其结构来优化化合物的抗肿瘤、抗氧化或抗菌活性 .

总之,3-(2-乙氧基乙基)-5,7-二甲基苯并[d]噻唑-2(3H)-亚胺是一种用途广泛的化合物,其应用范围涵盖农业、工业、摄影和医药。其独特的特性使其成为正在进行的研究和开发的令人兴奋的课题。

Ibrahim, S. A., & Rizk, H. F. (2020). 噻唑衍生物的合成与生物学评价。在 A. Kuznetsov(编辑)中,唑类 - 合成、性质、应用和展望(第 1-20 页)。IntechOpen。DOI: 10.5772/intechopen.93037

属性

IUPAC Name |

3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14/h7-8,14H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBFRERFDVKUGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC(=CC(=C2SC1=N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

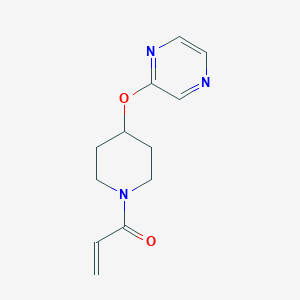

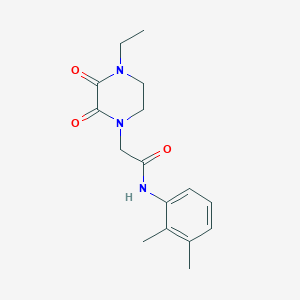

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

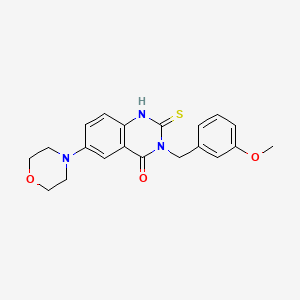

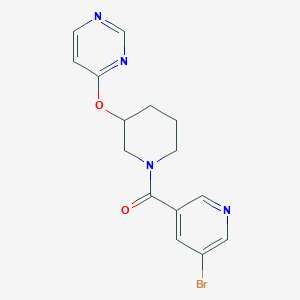

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)

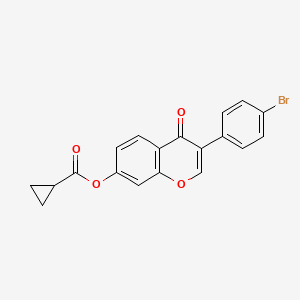

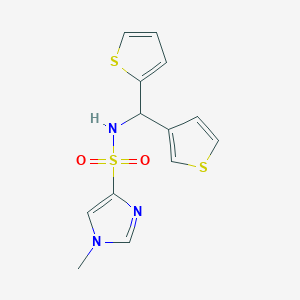

![Ethyl 6-methyl-2-(thiophene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2383602.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)